N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1197685-68-9
VCID: VC2803901
InChI: InChI=1S/C12H16ClN3O.ClH/c13-10-2-4-11(5-3-10)15-12(17)16-8-1-6-14-7-9-16;/h2-5,14H,1,6-9H2,(H,15,17);1H
SMILES: C1CNCCN(C1)C(=O)NC2=CC=C(C=C2)Cl.Cl
Molecular Formula: C12H17Cl2N3O
Molecular Weight: 290.19 g/mol

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride

CAS No.: 1197685-68-9

Cat. No.: VC2803901

Molecular Formula: C12H17Cl2N3O

Molecular Weight: 290.19 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride - 1197685-68-9

Specification

CAS No. 1197685-68-9
Molecular Formula C12H17Cl2N3O
Molecular Weight 290.19 g/mol
IUPAC Name N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C12H16ClN3O.ClH/c13-10-2-4-11(5-3-10)15-12(17)16-8-1-6-14-7-9-16;/h2-5,14H,1,6-9H2,(H,15,17);1H
Standard InChI Key MQHUDQRGBKEHAP-UHFFFAOYSA-N
SMILES C1CNCCN(C1)C(=O)NC2=CC=C(C=C2)Cl.Cl
Canonical SMILES C1CNCCN(C1)C(=O)NC2=CC=C(C=C2)Cl.Cl

Introduction

Chemical Properties and Structure

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride possesses a distinctive molecular structure that combines several functional groups of pharmacological interest. The compound features a seven-membered diazepane ring connected to a para-chlorophenyl group through a carboxamide linkage. This structural arrangement confers specific chemical and biological properties that make it relevant for various applications in medicinal chemistry.

Physical and Chemical Identifiers

The compound is characterized by several key physical and chemical parameters as outlined in Table 1:

ParameterValue
CAS Number1197685-68-9
Chemical FormulaC₁₂H₁₇Cl₂N₃O
Molecular Weight290.19 g/mol
PubChem CID45792068
IUPAC NameN-(4-chlorophenyl)-1-4-diazepane-1-carboxamide; hydrochloride
Storage TemperatureRoom Temperature

The molecular structure contains multiple functional groups that contribute to its chemical behavior, including the diazepane ring, carboxamide linkage, chlorophenyl group, and hydrochloride salt form . The diazepane ring, a seven-membered heterocyclic structure containing two nitrogen atoms, serves as an important scaffold in pharmaceutical compounds. The para-chlorophenyl group adds lipophilicity and potential for specific receptor interactions, while the carboxamide linkage provides hydrogen bonding capabilities that may contribute to target binding affinity.

Chemical Identifiers and Structural Representation

For research and regulatory purposes, specific chemical identifiers have been assigned to this compound. These identifiers enable precise communication and database searching across scientific platforms:

IdentifierValue
Standard InChIInChI=1S/C12H16ClN3O.ClH/c13-10-2-4-11(5-3-10)15-12(17)16-8-1-6-14-7-9-16;/h2-5-14H-1-6-9H2-(H-15-17);1H
InChI KeyMQHUDQRGBKEHAP-UHFFFAOYSA-N
SMILESC1CNCCN(C1)C(=O)NC2=CC=C(C=C2)Cl.Cl

These chemical notations precisely define the molecular structure and allow for unambiguous identification of the compound in chemical databases and literature . The structural elements can be visualized through these representations, revealing the spatial arrangement of atoms and bonds that contribute to the compound's pharmacological behavior.

Current Research Status and Future Directions

Research involving N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride appears to be in developmental stages, with ongoing investigations exploring its properties and potential applications. The scientific literature indicates several promising avenues for future research.

Future Research Directions

Several promising directions for future research on this compound can be identified:

  • Detailed pharmacological profiling to determine specific receptor binding affinities and selectivity patterns

  • Investigation of structure-activity relationships through systematic modification of functional groups

  • Evaluation of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles

  • Assessment of potential therapeutic applications based on observed biological activities

  • Development of optimized synthetic routes for more efficient production

Further studies may also explore potential applications of this compound as a molecular scaffold for designing new therapeutic agents with enhanced efficacy and improved safety profiles. The structural features of this compound provide opportunities for modification to optimize properties for specific pharmacological targets.

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